molecular formula C15H14ClNO B1221081 2-Chloro-N-phenethyl-benzamide CAS No. 38925-70-1

2-Chloro-N-phenethyl-benzamide

Cat. No.: B1221081
CAS No.: 38925-70-1
M. Wt: 259.73 g/mol
InChI Key: PLSUZSSOFMKWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-phenylethyl)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Therapeutic Potential

Research indicates that 2-Chloro-N-phenethyl-benzamide and its derivatives possess notable pharmacological properties. These compounds have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR gamma, which plays a critical role in glucose and lipid metabolism. This activation suggests potential applications in treating metabolic disorders such as:

  • Type 2 Diabetes
  • Dyslipidemias
  • Obesity
  • Cardiovascular Diseases

The dual mechanism of action—enhancing insulin secretion and improving lipid profiles—positions these compounds as promising candidates for managing metabolic syndrome and related complications .

1.2. Neuropharmacological Research

Recent studies have highlighted the potential of similar compounds in neuropharmacology, particularly in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the treatment of Alzheimer's disease. Some derivatives have demonstrated efficacy comparable to established inhibitors like rivastigmine, suggesting that this compound may also have applications in neurodegenerative disease therapies .

Chemical Synthesis Applications

2.1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in pharmaceutical chemistry. Common reactions include:

  • Reactions with amines: The compound can react with various amines to form substituted benzamides.
  • Nucleophilic substitutions: The chlorine atom enhances reactivity, facilitating nucleophilic attack.

The typical synthesis involves reacting 2-chlorobenzoyl chloride with phenethylamine in the presence of a base like triethylamine, often using dichloromethane as a solvent .

Case Studies and Research Findings

3.1. Case Study: Metabolic Syndrome Treatment

A study focused on the use of this compound derivatives for treating metabolic syndrome demonstrated significant improvements in glucose tolerance and lipid profiles in animal models. The compounds were shown to reduce insulin resistance and promote weight loss, indicating their potential as therapeutic agents for obesity-related conditions .

3.2. Case Study: Alzheimer's Disease

In vitro studies evaluating the inhibition of AChE and BuChE by derivatives of this compound revealed promising results. The compounds exhibited IC50 values indicating effective inhibition, which could translate into clinical benefits for patients with Alzheimer's disease .

Summary Table of Applications

Application Area Description
Metabolic Disorders Activation of PPARs leading to improved insulin sensitivity and lipid metabolism
Neuropharmacology Inhibition of AChE/BuChE for potential Alzheimer's treatment
Organic Synthesis Intermediate for synthesizing complex organic molecules
Anticancer Research Potential induction of apoptosis in cancer cell lines based on structural similarities with other agents

Properties

CAS No.

38925-70-1

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

PLSUZSSOFMKWLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

solubility

39 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-phenethyl-benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-phenethyl-benzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-phenethyl-benzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-phenethyl-benzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-phenethyl-benzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-phenethyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.